

# Why was the clinical development of BMS-833923 discontinued?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-833923 |           |
| Cat. No.:            | B612203    | Get Quote |

# Technical Support Center: BMS-833923 Clinical Development

This document addresses frequently asked questions regarding the clinical development of **BMS-833923**, a potent, orally bioavailable Smoothened (SMO) antagonist. While the compound showed initial promise in preclinical and early-phase studies, its clinical development was discontinued. This guide provides researchers with the available data and context surrounding this decision.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **BMS-833923**'s clinical development?

While Bristol Myers Squibb has not issued a formal public statement detailing the specific reasons, analysis of available clinical trial data and the broader landscape of Smoothened (SMO) inhibitors suggests that development was likely halted due to a combination of insufficient efficacy in broader patient populations and a challenging side-effect profile. Many clinical trials for **BMS-833923** were completed without their results being published, which typically indicates that the outcomes did not meet the predefined endpoints for success. Furthermore, a Phase I trial combining **BMS-833923** with dasatinib for Chronic Myeloid Leukemia (CML) was reported to have "very limited clinical efficacy." This lack of a strong

### Troubleshooting & Optimization





efficacy signal, coupled with adverse events common to the SMO inhibitor class, likely led to the decision to terminate the program.

Q2: Was **BMS-833923** active against its target in human subjects?

Yes, early clinical data confirmed that **BMS-833923** demonstrated pharmacodynamic activity in humans. In a Phase I study, skin biopsies from patients treated with **BMS-833923** showed a decrease in the expression of GLI1, a downstream effector in the Hedgehog signaling pathway. [1] This indicated that the drug was successfully engaging its target, SMO, and modulating the intended signaling cascade.[1]

Q3: What level of clinical activity was observed in early trials?

The first-in-human Phase I study (NCT00670189) in patients with advanced or metastatic solid tumors showed modest signs of clinical activity.[1] As of October 2009, key observations included:

- One confirmed partial response (PR) in a patient with Gorlin Syndrome, a condition caused by a germline mutation in the Hedgehog pathway gene PTCH1.[1]
- Stable disease (SD) lasting over 11 months in a patient with medulloblastoma.[1]

However, these promising early signals in specific Hedgehog-driven tumors often do not translate to broader efficacy in more common cancers, a challenge faced by many SMO inhibitors.

Q4: What were the key safety and tolerability issues with **BMS-833923**?

In the initial Phase I dose-escalation study, **BMS-833923** was described as "generally well tolerated" at doses up to 240 mg.[1] However, specific adverse events (AEs) were noted, which are characteristic of the SMO inhibitor drug class.

- At the 240 mg dose level, one patient experienced Grade 2 lipase elevation and pancreatitis,
   which resolved upon withholding the drug.[1]
- Other common AEs associated with SMO inhibitors as a class include muscle spasms, dysgeusia (taste alteration), alopecia (hair loss), weight loss, and fatigue.[2][3] Treatment



discontinuations due to AEs are common for this class of drugs, which likely posed a significant challenge for the continued development of **BMS-833923**.[2][3]

#### **Data Presentation**

Table 1: Summary of Phase I First-in-Human Study (NCT00670189) Results Data as of October 21, 2009[1]

| Dose Cohort | Number of<br>Subjects | Drug-Related AEs ><br>Grade 2                                      | Notable Efficacy<br>Outcomes                                      |
|-------------|-----------------------|--------------------------------------------------------------------|-------------------------------------------------------------------|
| 30 mg       | 5                     | None Reported                                                      | 1 patient with medulloblastoma had stable disease for >11 months. |
| 60 mg       | 3                     | None Reported                                                      | -                                                                 |
| 120 mg      | 3                     | None Reported                                                      | -                                                                 |
| 240 mg      | 7                     | One patient experienced Grade 2 lipase elevation and pancreatitis. | 1 patient with Gorlin Syndrome had a confirmed partial response.  |

## **Experimental Protocols**

Methodology: Phase I Dose-Escalation and Pharmacodynamic Assessment (NCT00670189)

- Study Design: This was a first-in-human, open-label, dose-escalation study designed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of BMS-833923.[1]
- Patient Population: Subjects with advanced or metastatic solid tumors for whom standard therapy was not available.[4]
- Dosing Regimen: Subjects received a single dose of BMS-833923 one week prior to starting continuous daily dosing. This initial single-dose period was used to collect pharmacokinetic (PK) data over a full week.[1]



- Pharmacodynamic (PD) Assessment: To confirm target engagement, skin punch biopsies
  were collected from subjects before the first dose (Day 1) and again on Day 22 of the first
  cycle. These samples were analyzed to assess the expression levels of the GLI1 protein, a
  key downstream biomarker of Hedgehog pathway activity.[1]
- Safety Evaluation: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

## Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of Action of BMS-833923 on the Hedgehog Pathway.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Potential failure points in a typical clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Sonic Hedgehog Pathway Inhibitors: from Clinical Trials to Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Why was the clinical development of BMS-833923 discontinued?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612203#why-was-the-clinical-development-of-bms-833923-discontinued]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com